2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
“2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of organic compounds known as pyridopyrimidines . It is a derivative of pyrimidine and pyridine .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate has been shown to proceed under neutral or acidic conditions . The obtained furo[2,3-d]pyrimidines underwent further cyclocondensation reaction with ethyl bromopyruvate to afford diethyl 5-alkylthiofuro[3,2-e]imidazo[1,2-c]pyrimidine-2,9-dicarboxylates .Molecular Structure Analysis
The molecular structure of “2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one” consists of a pyrimidine ring fused with a pyridine ring . It contains a total of 18 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 Pyridine, and 1 Pyrimidine .Chemical Reactions Analysis
The chemical reactions involving “2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one” and related compounds have been studied. For example, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate has been shown to proceed under neutral or acidic conditions . The obtained furo[2,3-d]pyrimidines underwent further cyclocondensation reaction with ethyl bromopyruvate to afford diethyl 5-alkylthiofuro[3,2-e]imidazo[1,2-c]pyrimidine-2,9-dicarboxylates .Scientific Research Applications
Antitubercular Agents
- Application Summary: Thieno[2,3-d]pyrimidin-4(3H)-ones, which are structurally similar to 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one, have been synthesized and evaluated as potential antitubercular agents .
- Methods of Application: The compounds were designed, synthesized, and screened against Mycobacteria .
- Results: Some of the compounds showed significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743). The compounds were found to be non-cytotoxic. Compounds 13b and 29e exhibited very good antimycobacterial activity (MIC in the range of 6–8 μM) .
BTK Inhibitors
- Application Summary: Pyrazolopyrimidine-based derivatives, which are structurally similar to 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one, have been designed and evaluated as reversible Bruton’s tyrosine kinase (BTK) inhibitors with potent antiproliferative activity in mantle cell lymphoma .
- Methods of Application: The compounds were designed, synthesized, and evaluated in mantle cell lymphoma (MCL) cell lines .
- Results: Compounds 13c, 13g, 13h, 13l, 13n, and 13o demonstrated effectively antiproliferative activity in MCL cells lines with single-digit micromolar potency. Compound 13l specifically disturbed mitochondrial membrane potential and increased reactive oxygen species level in Z138 cells in a dose-dependent manner .
Future Directions
The future directions for the research on “2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one” and related compounds could involve the development of more efficient methods for their synthesis , exploration of their biological activities , and investigation of their potential applications in various fields.
properties
IUPAC Name |
2-amino-6-bromo-3H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O/c8-3-1-4-5(10-2-3)11-7(9)12-6(4)13/h1-2H,(H3,9,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKHFIILORMMHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NC(=N2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555927 |
Source
|
Record name | 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one | |
CAS RN |
120040-42-8 |
Source
|
Record name | 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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